molecular formula C11H15Cl2N5O2 B2939488 N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride CAS No. 1798730-04-7

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride

Cat. No.: B2939488
CAS No.: 1798730-04-7
M. Wt: 320.17
InChI Key: BYRFDPGUHQMBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminopropyl group and a nitroquinazoline moiety, which contribute to its distinctive chemical properties.

Scientific Research Applications

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withHistone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of gene expression.

Mode of Action

This can result in alterations in gene expression, impacting various cellular processes .

Biochemical Pathways

Given its potential interaction with histone acetyltransferase kat2b, it may influence pathways related togene expression and cellular growth .

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Given its potential interaction with histone acetyltransferase kat2b, it may influence gene expression and cellular growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . For instance, certain conditions can enhance or inhibit the compound’s ability to interact with its target, thereby influencing its overall effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride typically involves the reaction of 6-nitroquinazolin-4-amine with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain the final compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-aminopropyl)-6-aminoquinazolin-4-amine, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Properties

IUPAC Name

N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2.2ClH/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11;;/h2-3,6-7H,1,4-5,12H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRFDPGUHQMBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.